molecular formula C18H24F3N3O B10909483 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

Cat. No.: B10909483
M. Wt: 355.4 g/mol
InChI Key: QPQJGOCWXUCHCS-UHFFFAOYSA-N
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Description

N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is a synthetic organic compound characterized by its complex structure, which includes a cyclohexenyl group, a cyclopropyl group, and a trifluoromethyl-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(1-CYCLOHEXENYL)ETHYL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the synthesis of the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole core. This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Attachment of the Cyclohexenyl Group: The cyclohexenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with a cyclohexene derivative in the presence of a palladium catalyst.

    Formation of the Amide Bond: The final step involves the coupling of the pyrazole derivative with a suitable amine to form the amide bond. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the cyclohexenyl group to form epoxides or ketones.

    Reduction: Reduction reactions can target the pyrazole ring or the amide bond, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO~4~) for ketone formation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexenyl group can yield cyclohexenone derivatives, while reduction of the pyrazole ring can produce pyrazolidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential anti-inflammatory or anticancer agent.

    Biological Studies: It can be used as a probe to study the biological pathways involving pyrazole derivatives.

    Materials Science: The compound’s stability and functional groups make it suitable for the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N1-[2-(1-CYCLOHEXENYL)ETHYL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE exerts its effects is likely related to its interaction with specific molecular targets. For instance, the pyrazole ring can interact with enzymes or receptors involved in inflammatory pathways, potentially inhibiting their activity. The trifluoromethyl group may enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-[5-CYCLOPROPYL-1H-PYRAZOL-1-YL]PROPANAMIDE: Lacks the trifluoromethyl group, which may reduce its potency and stability.

    N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-[5-CYCLOPROPYL-3-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE: Substitutes the trifluoromethyl group with a methyl group, potentially altering its biological activity.

Uniqueness

The presence of the trifluoromethyl group in N1-[2-(1-CYCLOHEXENYL)ETHYL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is a key feature that distinguishes it from similar compounds. This group can significantly enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C18H24F3N3O

Molecular Weight

355.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide

InChI

InChI=1S/C18H24F3N3O/c1-12(17(25)22-10-9-13-5-3-2-4-6-13)24-15(14-7-8-14)11-16(23-24)18(19,20)21/h5,11-12,14H,2-4,6-10H2,1H3,(H,22,25)

InChI Key

QPQJGOCWXUCHCS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=CCCCC1)N2C(=CC(=N2)C(F)(F)F)C3CC3

Origin of Product

United States

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